N-(4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide
CAS No.: 1211010-21-7
Cat. No.: VC4951207
Molecular Formula: C15H17N5O3S
Molecular Weight: 347.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211010-21-7 |
|---|---|
| Molecular Formula | C15H17N5O3S |
| Molecular Weight | 347.39 |
| IUPAC Name | N-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C15H17N5O3S/c21-13(18-7-11-2-1-5-23-11)6-10-9-24-15(19-10)20-14(22)12-8-16-3-4-17-12/h3-4,8-9,11H,1-2,5-7H2,(H,18,21)(H,19,20,22) |
| Standard InChI Key | RCDSTJILIDVWLK-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₅H₁₇N₅O₃S and a molecular weight of 347.4 g/mol . Its SMILES notation (O=C(Cc1csc(NC(=O)c2cnccn2)n1)NCC1CCCO1) reveals a thiazole core substituted with a pyrazine carboxamide group and a tetrahydrofuran-derived amine side chain (Fig. 1) .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1211010-21-7 |
| Molecular Formula | C₁₅H₁₇N₅O₃S |
| Molecular Weight | 347.4 g/mol |
| SMILES | O=C(Cc1csc(NC(=O)c2cnccn2)n1)NCC1CCCO1 |
Structural Significance
-
Pyrazine Carboxamide: Enhances hydrogen-bonding capacity, critical for enzyme active-site interactions.
-
Thiazole Ring: Contributes to metabolic stability and π-π stacking interactions .
-
Tetrahydrofuran Side Chain: Improves solubility and modulates pharmacokinetic properties .
Synthesis and Manufacturing
Analytical Characterization
Key techniques include:
-
NMR Spectroscopy: For verifying substituent positions on the thiazole and pyrazine rings.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular ion peak at m/z 347.4 .
-
X-ray Crystallography: Resolves stereochemical ambiguities in the tetrahydrofuran moiety .
Physicochemical Properties
Table 2: Experimental and Predicted Properties
The compound’s moderate LogP suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity . The carboxamide group’s pKa of 3.1 implies ionization under physiological conditions, potentially enhancing solubility in biological matrices .
Biological Activity and Mechanistic Insights
Anticancer Activity
In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) to PARP1, comparable to FDA-approved inhibitors like olaparib. Synergistic effects with DNA-damaging agents (e.g., temozolomide) are hypothesized but require empirical validation.
Applications and Future Directions
Therapeutic Development
-
Oncology: PARP inhibition for BRCA-mutant cancers.
-
Neurodegeneration: Targeting JNK3 kinase in Alzheimer’s models .
Challenges and Opportunities
-
Synthetic Complexity: Multi-step synthesis may limit scalability.
-
ADME Profiling: No in vivo pharmacokinetic data available; priority for preclinical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume